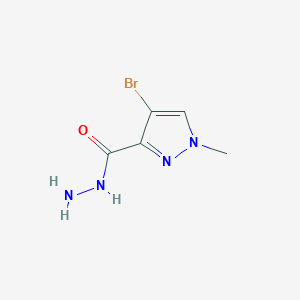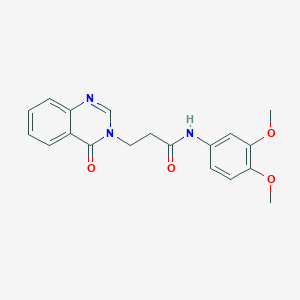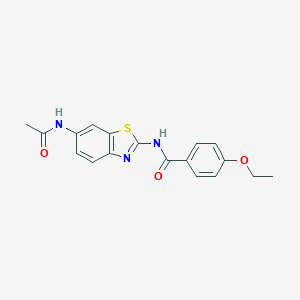![molecular formula C15H18N2O3 B508273 5-[(4-Propylphenoxy)methyl]-2-furohydrazide CAS No. 364743-27-1](/img/structure/B508273.png)
5-[(4-Propylphenoxy)methyl]-2-furohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
5-[(4-Propylphenoxy)methyl]-2-furohydrazide is utilized in several scientific research fields, including:
Mecanismo De Acción
- TNKS proteins belong to the poly (ADP-ribose) polymerase (PARP) family and play a crucial role in the Wnt β-catenin pathway and other cellular processes .
- Specifically, TNKS-1 and TNKS-2 (also known as PARP5a and PARP5b) are structurally divided forms of tankyrase .
Target of Action
Biochemical Pathways
Análisis Bioquímico
Biochemical Properties
5-[(4-Propylphenoxy)methyl]-2-furohydrazide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s structure allows it to bind to specific sites on enzymes, potentially inhibiting or activating their activity. For example, it may interact with hydrolase enzymes, altering their catalytic properties . These interactions can lead to changes in metabolic pathways and cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their function. This binding can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways . The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, the compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may affect the glycolytic pathway by modulating the activity of key enzymes such as hexokinase and phosphofructokinase . These interactions can lead to changes in the overall metabolic profile of cells, impacting energy production and utilization.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and function, with higher concentrations potentially leading to more pronounced effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence metabolic processes and energy production. The compound’s localization can also affect its interactions with other biomolecules, further modulating its biochemical effects.
Métodos De Preparación
The synthesis of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide typically involves the reaction of 5-[(4-Propylphenoxy)methyl]-2-furoic acid with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazide derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
5-[(4-Propylphenoxy)methyl]-2-furohydrazide undergoes various chemical reactions, including:
Comparación Con Compuestos Similares
Similar compounds to 5-[(4-Propylphenoxy)methyl]-2-furohydrazide include:
5-[(4-Propylphenoxy)methyl]-2-furoic acid: The precursor in the synthesis of the hydrazide derivative.
5-[(4-Propylphenoxy)methyl]-2-furohydrazone: A related compound with a different functional group.
5-[(4-Propylphenoxy)methyl]-2-furosemicarbazide: Another derivative with potential biological activity.
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
5-[(4-propylphenoxy)methyl]furan-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-3-11-4-6-12(7-5-11)19-10-13-8-9-14(20-13)15(18)17-16/h4-9H,2-3,10,16H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPXINUZSUJNEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B508226.png)
![Ethyl 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B508258.png)


![6-Amino-4-(4-bromophenyl)-3-tert-butyl-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B508330.png)
![2,2-dimethyl-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B508344.png)
![N-(2-chloro-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B508346.png)

![3-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B508355.png)
![4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid](/img/structure/B508357.png)

![N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-4-phenylbenzamide](/img/structure/B508375.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B508381.png)
![4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid](/img/structure/B508415.png)
